4-Pentylbiphenyl
Overview
Description
4-Pentylbiphenyl, also known as 4-N-PENTYLBIPHENYL, is a clear colorless to light yellow liquid . It is used as an intermediate of liquid crystals . It is also known by the synonym 5CB .
Molecular Structure Analysis
The molecular structure of 4-Pentylbiphenyl has been studied using various methods. For instance, a cylindrical distribution function has been used for the analysis of anisotropic molecular dynamics simulations . Density functional theory (DFT) has also been used to investigate the geometric and electronic structures of multiple 5CB molecules .
Physical And Chemical Properties Analysis
4-Pentylbiphenyl has a linear formula of CH3(CH2)4C6H4C6H5 . Its physical state at 20 degrees Celsius is liquid . It has a boiling point of 140-150 °C/0.5 mmHg (lit.) and a density of 1.008 g/mL at 25 °C (lit.) .
Scientific Research Applications
Liquid Crystal Formation and Phase Transitions
4-Cyano-4'-pentylbiphenyl (5CB) is known for forming liquid crystals and exhibits interesting phase transitions. Studies have focused on its ability to transition between different phases under various conditions, such as electric fields and temperature changes. For instance, Marr and Gezelter (2014) demonstrated field-induced isotropic-nematic phase transitions in 5CB, highlighting its potential in electro-optical applications (Marr & Gezelter, 2014). Mansaré et al. (2002) explored its polymorphism, identifying new phases and characterizing them structurally and dynamically (Mansaré, Decressain, Gors, & Dolganov, 2002).
Biosensors and Medical Applications
5CB has been utilized in developing biosensors for detecting various biological substances. Khan and Park (2012) demonstrated its application in protein detection, exploiting the configurational change of 5CB microdroplets for label-free detection (Khan & Park, 2012). Similarly, Kim, Khan, and Park (2013) developed a glucose biosensor using 5CB droplets, showcasing its sensitivity and potential for medical diagnostics (Kim, Khan, & Park, 2013).
Fluorescence Emission and Analytical Applications
Oladepo (2020) investigated the fluorescence emission properties of 5CB, observing significant changes during phase transitions. This suggests potential applications in sensitive analytical methods (Oladepo, 2020).
Microactuator and Sensing Applications
Yeng and Ayop (2022) focused on the potential use of 5CB microdroplets in microactuator and sensing applications, exploring their optical stiffness using optical tweezers (Yeng & Ayop, 2022).
Polarizability and Electric Field Effects
Research by Upadhyay, Rastogi, and Kumar (2015) delved into the polarizability of 5CB and its nitrogen derivatives under electric fields, providing insights relevant to the development of advanced liquid crystal displays and other electro-optical devices (Upadhyay, Rastogi, & Kumar, 2015).
Safety And Hazards
Future Directions
Research on 4-Pentylbiphenyl and related compounds is ongoing. For instance, recent studies have investigated the nematic-isotropic phase transition of 4-Pentylbiphenyl . Other research has focused on the effects of multiwalled carbon nanotubes on low-temperature phase transformations in 5CB . These studies suggest that 4-Pentylbiphenyl and related compounds have potential for further exploration in various fields, including material science and nanotechnology .
properties
IUPAC Name |
1-pentyl-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUOTAQBVGAZPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064566 | |
Record name | 1,1'-Biphenyl, 4-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentylbiphenyl | |
CAS RN |
7116-96-3, 69856-10-6 | |
Record name | 4-Pentyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7116-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Biphenyl, 4-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069856106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Biphenyl, 4-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Biphenyl, 4-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-pentylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PENTYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTS9KSZ5HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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